10-Fold Superior Cytotoxicity to Sorafenib in HepG2 Hepatocellular Carcinoma Cells
In a direct head-to-head comparison in the HepG2 liver cancer cell line using the MTT assay, Uttroside B exhibited an IC50 value of 0.5 μM, which is significantly lower than the 5.8 μM IC50 of sorafenib, the current first-line FDA-approved therapy for HCC [1]. This demonstrates a 10-fold increase in cytotoxic potency.
| Evidence Dimension | Cytotoxicity (IC50) against HepG2 cells |
|---|---|
| Target Compound Data | 0.5 μM |
| Comparator Or Baseline | Sorafenib: 5.8 μM |
| Quantified Difference | 10-fold more potent (lower IC50) |
| Conditions | HepG2 cells, MTT assay, 72 h incubation |
Why This Matters
Procurement of Uttroside B provides access to a molecule with a quantifiably superior cytotoxic potency against a standard HCC cell line compared to the leading clinical agent, a key factor for preclinical drug discovery programs.
- [1] Nath LR, et al. Evaluation of uttroside B, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocellular carcinoma. Sci Rep. 2016;6:36318. View Source
